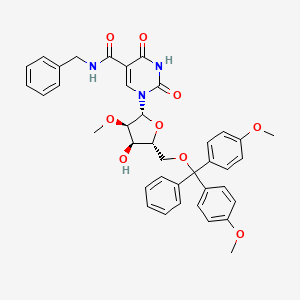

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Description

Significance of Nucleoside Modifications in Molecular Biology and Chemical Genetics

Nature itself employs a vast arsenal (B13267) of over 150 distinct nucleoside modifications, most frequently observed in transfer RNA (tRNA), to fine-tune biological processes. wikipedia.org These modifications are critical for the structural integrity and function of tRNA, ensuring the efficiency and fidelity of protein synthesis by modulating codon-anticodon interactions. nih.govnih.gov Beyond their natural roles, synthetic nucleoside analogues have become indispensable in research. Modifications can confer enhanced stability against nuclease degradation, improve the binding affinity and specificity to target sequences, and introduce reporter groups for detection and structural analysis. nih.govmdpi.com In the realm of chemical genetics, modified nucleosides are used to dissect complex biological pathways, control gene expression, and develop novel therapeutic agents, such as antisense oligonucleotides and siRNA, which rely on these chemical enhancements for their clinical efficacy. genelink.comnih.gov

Overview of Uracil (B121893) and Uridine (B1682114) Derivatization Strategies for Research Applications

Uridine, a key pyrimidine (B1678525) nucleoside in RNA, is a frequent target for chemical modification due to the reactivity of its uracil base and ribose sugar. Derivatization strategies are diverse and are chosen to impart specific, desired characteristics to the resulting oligonucleotide.

Sugar Modifications: The most prevalent modification to the ribose sugar is at the 2'-hydroxyl (OH) group. Replacing the 2'-OH with a 2'-O-methyl (2'-O-Me) group is a cornerstone of oligonucleotide chemistry. wikipedia.orgmdpi.com This modification significantly increases the thermal stability of RNA duplexes and, crucially, provides robust protection against degradation by cellular nucleases. genelink.comcd-genomics.com The 2'-O-methyl group also locks the ribose into a C3'-endo conformation, which is characteristic of A-form helices like double-stranded RNA, thereby enhancing binding affinity to RNA targets. mdpi.com

Base Modifications: The C5 position of the uracil ring is a versatile site for derivatization as it does not interfere with standard Watson-Crick base pairing. mdpi.com Modifications at this position can range from small chemical groups to large, complex moieties. researchgate.netmostwiedzy.pl These substituents can enhance stacking interactions within the nucleic acid duplex, modulate electronic properties of the base, and serve as attachment points for fluorescent dyes, cross-linking agents, or other functional probes. nih.govresearchgate.net

Synthetic Protecting Groups: The chemical synthesis of oligonucleotides is a stepwise process that requires the use of protecting groups to prevent unwanted side reactions. The 5'-O-dimethoxytrityl (DMTr) group is the industry standard for protecting the 5'-hydroxyl of the nucleoside building block. umich.edusigmaaldrich.com Its bulky nature ensures regioselective reaction at other positions, and its lability to mild acid allows for its quantitative removal at the beginning of each coupling cycle in automated solid-phase synthesis. sigmaaldrich.comglenresearch.com

Contextualization of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine within Advanced Nucleoside Analogue Chemistry

5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine is a highly specialized, synthetic nucleoside designed as a monomeric building block for the solid-phase synthesis of modified RNA oligonucleotides. Each chemical group on this compound serves a distinct and critical purpose, reflecting the sophisticated strategies employed in modern nucleic acid chemistry.

The uridine core provides the fundamental structure for incorporation into an RNA chain.

The 5'-O-DMTr group designates this molecule for use in automated oligonucleotide synthesis, acting as a temporary protecting group for the 5'-hydroxyl function. sigmaaldrich.comresearchgate.net

The 2'-O-methyl group imparts key "drug-like" properties to the resulting oligonucleotide, namely enhanced metabolic stability against nuclease degradation and a higher binding affinity for complementary RNA sequences. genelink.comcd-genomics.com

The 5-Benzylaminocarbonyl group is a significant modification on the uracil base. This bulky, aromatic moiety is introduced at the C5 position to confer specific structural or functional attributes. Such large groups can enhance the stability of the nucleic acid duplex through improved base stacking and can be used as structural probes to investigate molecular interactions.

In essence, this compound represents a convergence of key derivatization strategies. It is a ready-to-use phosphoramidite (B1245037) precursor engineered to introduce a site-specific modification (the benzylaminocarbonyl group) into an oligonucleotide backbone that is simultaneously stabilized by 2'-O-methylation. Oligonucleotides containing this analogue are valuable tools for applications in antisense technology, diagnostics, and biophysical studies of nucleic acid structure and recognition.

Data Tables

Table 1: Functional Breakdown of Modifications in 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

| Modification | Position | Function |

|---|---|---|

| Dimethoxytrityl (DMTr) | 5'-OH of Ribose | Acid-labile protecting group for the 5'-hydroxyl; essential for automated solid-phase oligonucleotide synthesis. sigmaaldrich.comglenresearch.com |

| O-methyl (OMe) | 2'-OH of Ribose | Confers nuclease resistance, increases thermal stability of duplexes, and promotes an A-form helical structure. mdpi.comgenelink.comcd-genomics.com |

| Benzylaminocarbonyl | C5 of Uracil Base | A bulky aromatic group that can enhance base-stacking interactions and serve as a structural probe; does not interfere with Watson-Crick base pairing. nih.govmdpi.com |

Table 2: Chemical Identifiers for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

| Identifier | Value |

|---|---|

| IUPAC Name | 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-methoxy-4-(((phenylcarbamoyl)carbamoyl)oxy)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C45H44N4O11 |

| General Class | Protected 2'-O-methyluridine phosphoramidite analogue |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine | - |

| Adenosine | A |

| Cytidine | C |

| Guanosine | G |

| Thymidine (B127349) | T |

Properties

IUPAC Name |

N-benzyl-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46)/t32-,33-,34-,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQKEYFNJHHIH-TUDCZORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Benzylaminocarbonyl 2 O Methyl 5 O Dmtr Uridine

Precursor Synthesis and Regioselective Functionalization of Uridine (B1682114) Scaffolds

The synthesis begins with the uridine molecule, which undergoes a series of chemical transformations to introduce the desired functional groups at specific positions. These reactions are carefully chosen to be selective and efficient.

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar is a critical modification that can enhance the stability of RNA oligonucleotides against nuclease degradation. nih.gov This modification is often found in various types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.org

Several strategies exist for the selective 2'-O-methylation of uridine. One common approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. To achieve regioselectivity for the 2'-position over the 3'- and 5'-hydroxyl groups, a protection strategy is often employed. For instance, the 3'- and 5'-hydroxyl groups can be protected with bulky silyl (B83357) groups, such as a tert-butyldimethylsilyl (TBDMS) group, directing the methylation to the sterically less hindered 2'-hydroxyl group. researchgate.net Another strategy involves the use of an organocatalyst that can selectively recognize and activate the 2'-hydroxyl group for methylation. nih.gov

| Reagent/Method | Description | Selectivity |

| Diazomethane with SnCl2 | A classical method for methylation, often requiring careful control of reaction conditions to achieve selectivity. | Moderate to Good |

| Methyl Iodide with a Base (e.g., NaH) | A common and effective method, often used in conjunction with protecting groups for other hydroxyls. | Dependent on protecting group strategy |

| Trimethylsilyldiazomethane | A safer alternative to diazomethane, offering good yields for 2'-O-methylation. | Good |

| Organocatalysis | Utilizes a small organic molecule to selectively activate the 2'-hydroxyl group for methylation. | High |

The 5-benzylaminocarbonyl group is introduced at the C5 position of the uracil (B121893) base. This modification can be used to attach various functional molecules to the oligonucleotide or to modulate its binding properties. C5-functionalization of pyrimidine (B1678525) nucleosides is a well-established field with a variety of methods available. researchgate.netrsc.org

One common method for introducing a carbonyl-containing group at the C5 position involves a palladium-catalyzed carbonylation reaction of a 5-iodo-uridine precursor with carbon monoxide and a suitable amine, in this case, benzylamine (B48309). Alternatively, 5-carboxyuridine can be synthesized and subsequently coupled with benzylamine using standard peptide coupling reagents to form the desired amide bond. researchgate.net

A synthetic route could involve the following steps:

Iodination of the C5 position of a protected uridine derivative.

Palladium-catalyzed aminocarbonylation with benzylamine.

The 4,4'-dimethoxytrityl (DMTr) group is a widely used protecting group for the 5'-hydroxyl function in nucleoside chemistry, particularly in automated oligonucleotide synthesis. wikipedia.orgnih.gov Its bulky nature allows for the regioselective protection of the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups. researchgate.net

The installation of the DMTr group is typically achieved by reacting the partially protected uridine derivative (with the 2'-hydroxyl already methylated and the C5 position functionalized) with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA). The reaction is generally highly selective for the 5'-hydroxyl group due to its higher reactivity and lower steric hindrance compared to the other hydroxyl groups. researchgate.netumich.edu

| Protecting Group | Abbreviation | Key Features |

| 4,4'-Dimethoxytrityl | DMTr | Acid-labile, allows for spectrophotometric monitoring of coupling efficiency. umich.edu |

| 4-Methoxytrityl | MTr | Similar to DMTr but with slightly different acid lability. |

| Trityl | Tr | The parent trityl group, less commonly used in modern oligonucleotide synthesis. |

Phosphoramidite (B1245037) Formation for Automated Oligonucleotide Synthesis

The final step in preparing the modified uridine for automated oligonucleotide synthesis is the conversion of the 3'-hydroxyl group into a phosphoramidite. Phosphoramidites are the key building blocks used in the solid-phase synthesis of DNA and RNA. twistbioscience.com

Phosphitylation involves the reaction of the free 3'-hydroxyl group of the fully protected nucleoside with a phosphitylating agent. The most commonly used phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net This reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, and in the presence of a weak base, like N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. nih.gov

The resulting phosphoramidite is a stable compound that can be purified and stored until it is used in the oligonucleotide synthesizer. entegris.com The diisopropylamino group on the phosphorus atom provides stability during storage but is readily activated by a weak acid, such as 1H-tetrazole or a modern equivalent, during the coupling step of oligonucleotide synthesis. acs.orgumich.edu

The efficiency of the phosphitylation reaction is crucial for obtaining a high-quality phosphoramidite building block. Several factors can influence the conversion efficiency, including the choice of solvent, base, temperature, and reaction time.

Key Optimization Parameters:

Anhydrous Conditions: The phosphitylating agent and the resulting phosphoramidite are highly sensitive to moisture, which can lead to hydrolysis and the formation of unwanted byproducts. Therefore, the reaction must be carried out under strictly anhydrous conditions. entegris.com

Activator Choice: While 1H-tetrazole has been a standard activator, concerns about its explosive nature have led to the development of safer and often more efficient activators, such as 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI). acs.orgresearchgate.net

Temperature Control: The reaction is typically performed at or below room temperature to minimize side reactions. Microwave-assisted phosphitylation has been explored as a method to accelerate the reaction, especially for sterically hindered nucleosides. lookchem.com

Stoichiometry of Reagents: The molar ratios of the nucleoside, phosphitylating agent, and base are carefully optimized to drive the reaction to completion and minimize the formation of impurities.

Recent advancements in flow chemistry have also been applied to phosphoramidite synthesis, offering advantages in terms of reaction control, safety, and scalability. researchgate.net

| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Optimization |

| Activator | 1H-Tetrazole | 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) | Improved safety profile and in some cases, enhanced reaction kinetics. acs.orgresearchgate.net |

| Solvent | Dichloromethane, Acetonitrile | Acetonitrile | Often preferred for its lower toxicity and favorable solubility properties. |

| Temperature | 0 °C to Room Temperature | Microwave irradiation | Can significantly reduce reaction times for sterically hindered substrates. lookchem.com |

| Workup | Aqueous extraction | Extractive workup with brine, precipitation | Avoids chromatography and potential product degradation on silica (B1680970) gel. acs.org |

Purification Methodologies for Synthetic Intermediate Isolation

The isolation and purification of synthetic intermediates are paramount to the successful synthesis of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine. Given the multi-step nature of the synthesis, impurities can be carried over, leading to low yields and difficult purification of the final product. The choice of purification methodology depends on the physicochemical properties of the intermediate and the impurities present.

Silica gel column chromatography is the most common technique for the purification of protected nucleoside intermediates. mdpi.com The polarity of the eluent system is carefully optimized to achieve separation. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane is often employed. mdpi.comnih.gov The use of a small amount of a tertiary amine, such as triethylamine (B128534) (TEA), in the eluent can be beneficial to prevent the degradation of acid-sensitive protecting groups like the 4,4'-dimethoxytrityl (DMTr) group. nih.gov

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of reactions and for identifying the appropriate solvent system for column chromatography. nih.gov The retention factor (Rf) values provide a good indication of the separation that can be achieved.

In some cases, crystallization can be an effective method for purifying intermediates, particularly on a larger scale, as it can be more cost-effective and scalable than chromatography. The choice of solvent for crystallization is critical and is often determined empirically.

Below is a table summarizing common purification techniques for intermediates in modified nucleoside synthesis:

| Purification Technique | Target Intermediate/Step | Typical Eluent/Solvent System | Key Considerations |

| Silica Gel Chromatography | DMTr-protected nucleosides | Dichloromethane/Methanol gradient | Neutralization of silica gel with triethylamine may be necessary to avoid detritylation. |

| Silica Gel Chromatography | Silyl-protected intermediates | Ethyl acetate/Hexane gradient | The stability of the silyl ether under the chromatographic conditions must be considered. |

| Crystallization | Key solid intermediates | Ethanol, Methanol, or mixtures with water | Can be highly efficient for achieving high purity on a large scale. |

| Extraction | Post-reaction work-up | Dichloromethane or Ethyl acetate and water/brine | Used to remove water-soluble impurities and reagents. |

Considerations for Yield Optimization and Scale-Up in Laboratory Synthesis

Optimizing the yield and developing a scalable synthesis are crucial for the practical application of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine in research and therapeutic development. Several factors must be considered to transition from a small-scale laboratory synthesis to a larger, more efficient production. mdpi.com

Reagent Selection and Stoichiometry: The choice of reagents can significantly impact the yield and cost of the synthesis. For large-scale synthesis, less expensive and hazardous reagents are preferred. mdpi.com The stoichiometry of the reactants needs to be carefully optimized to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized for each step. For example, protection reactions involving the DMTr group are typically carried out at room temperature to avoid side reactions. nih.gov The use of phase-transfer catalysis (PTC) can be a valuable strategy for improving reaction rates and yields in biphasic systems, which can be advantageous for scale-up. mdpi.comnih.gov

Work-up and Purification Strategy: On a larger scale, minimizing the number of chromatographic purifications is often a key objective due to the cost and time involved. mdpi.com Developing "one-pot" synthesis strategies, where multiple reaction steps are performed in the same reactor without isolating the intermediates, can significantly improve efficiency. nih.gov Crystallization is often a more scalable purification method than chromatography.

Process Control and Safety: As the scale of the synthesis increases, careful control of reaction parameters becomes more critical to ensure reproducibility and safety. Exothermic reactions, for instance, may require more efficient cooling systems on a larger scale. A thorough safety assessment of all reagents and reaction conditions is essential.

The following table outlines key considerations for optimizing yield and scaling up the synthesis of modified nucleosides:

| Consideration | Impact on Yield and Scale-Up | Example Strategies |

| Reagent Cost and Availability | Directly affects the economic viability of the synthesis. | Sourcing from reliable, large-scale suppliers; exploring alternative, cheaper reagents. |

| Number of Synthetic Steps | Longer synthetic routes generally lead to lower overall yields. | Convergent synthetic strategies; one-pot reactions. nih.gov |

| Purification Methods | Chromatography can be a bottleneck on a large scale. | Development of crystallization protocols; use of extractions and washes to remove impurities. mdpi.com |

| Reaction Kinetics and Thermodynamics | Understanding the reaction mechanism allows for rational optimization. | Catalyst screening; optimization of temperature and concentration. |

| Process Safety | Ensures the safe handling of potentially hazardous materials and reactions. | Thorough risk assessment; implementation of appropriate engineering controls. |

By carefully considering these factors, the synthesis of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine can be optimized to provide a reliable and efficient supply of this important molecule for its intended applications.

Integration of 5 Benzylaminocarbonyl 2 O Methyl 5 O Dmtr Uridine into Oligonucleotide Constructs

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing the Compound

The integration of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine into oligonucleotides is achieved via automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. This method allows for the sequential, controlled addition of nucleotide building blocks in the 3' to 5' direction. The process involves a repeated four-step cycle: detritylation, coupling, capping, and oxidation.

Research on analogous 5-N-carboxamide-deoxyuridines indicates that specialized protocols are necessary to achieve high coupling yields. nih.gov For these bulky monomers, a typical strategy involves extending the coupling time and performing multiple coupling steps. For instance, a protocol might employ three successive coupling reactions, each lasting 5 minutes, to drive the reaction to completion. nih.gov This contrasts with the shorter, single coupling steps often sufficient for standard, unmodified phosphoramidites.

The choice of activator is also crucial. While 1H-tetrazole is a standard activator, more potent alternatives like 4,5-dicyanoimidazole (B129182) (DCI) or 5-benzylmercaptotetrazole can significantly enhance coupling kinetics for hindered phosphoramidites. nih.govoup.com DCI, for example, has been shown to double the rate of coupling for some modified nucleosides compared to tetrazole. nih.gov The increased nucleophilicity and solubility of these activators allow for higher effective concentrations and faster reaction rates. nih.govoup.com

Table 1: Comparative Coupling Parameters for Standard and Modified Phosphoramidites

| Parameter | Standard Phosphoramidites (e.g., dA, dC, dG, T) | 5-Benzylaminocarbonyl-2'-O-methyl-uridine Phosphoramidite (Projected) |

| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 M or higher |

| Activator | 0.25 - 0.45 M 1H-Tetrazole | 0.25 M 5-Benzylmercaptotetrazole or 1.0 M DCI |

| Coupling Time | 30 - 60 seconds | 5 - 15 minutes (potentially repeated cycles) |

| Typical Efficiency | >99% | 98 - 99% (with optimized protocol) |

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The 5-benzylaminocarbonyl group, along with the standard protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups on the phosphate (B84403) backbone, requires careful consideration during deprotection.

Standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures may be too harsh for oligonucleotides containing sensitive modifications. glenresearch.com Milder deprotection strategies are often necessary to preserve the integrity of the modified nucleoside. One such "UltraMILD" approach involves using potassium carbonate in methanol (B129727). glenresearch.com Another common alternative is a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), which allows for rapid deprotection at lower temperatures. glenresearch.comglenresearch.com

Compatibility with various oligonucleotide backbones is essential for therapeutic applications. The deprotection conditions for 5-benzylaminocarbonyl-2'-O-methyl-uridine must be compatible with common backbone modifications like phosphorothioates (PS). Phosphorothioate linkages, where a non-bridging oxygen is replaced by sulfur, are introduced to confer nuclease resistance but are stable under the mild basic conditions used for AMA or potassium carbonate deprotection. nih.gov

Table 2: Deprotection Conditions and Compatibility

| Reagent | Conditions | Advantages | Compatibility Notes |

| Ammonium Hydroxide | 55°C, 8-16 hours | Traditional, effective for standard oligos | May degrade sensitive modifications like 5-benzylaminocarbonyl-uridine. |

| AMA | Room Temp, 10-15 min or 65°C, 5 min | Very fast, efficient | Excellent compatibility with PS backbones and many sensitive dyes/modifiers. glenresearch.com |

| Potassium Carbonate | 0.05 M in Methanol, 4 hours at Room Temp | Very mild, orthogonal to many protecting groups | Used for extremely sensitive molecules; requires subsequent steps for cleavage if not already performed. glenresearch.comnih.gov |

| DBU/Aniline | Multi-step process | Non-nucleophilic deprotection for highly sensitive applications | Used in specialized synthesis schemes with Dim/Dmoc protecting groups. nih.gov |

The unique structural features of 5-benzylaminocarbonyl-2'-O-methyl-uridine make it a candidate for incorporation into therapeutic oligonucleotides like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

In ASOs, chemical modifications are used to increase binding affinity to the target mRNA, enhance nuclease resistance, and improve pharmacokinetic properties. researchgate.net The 2'-O-methyl group is a well-established modification that increases thermal stability and confers nuclease resistance. beilstein-journals.org The 5-benzylaminocarbonyl modification, a type of 5-N-carboxamide group, can further enhance binding. Such hydrophobic groups can form novel intramolecular stacking interactions or interact with hydrophobic pockets in target proteins, potentially stabilizing the structure of the oligonucleotide and improving binding affinity. nih.gov This is the principle behind "Slow Off-rate Modified Aptamers" (SOMAmers), which utilize similar modifications to achieve high-affinity binding. nih.govresearchgate.net Nucleobase modifications at the 5-position of pyrimidines have been shown to successfully induce exon-skipping, a key mechanism for many ASO drugs. rsc.orgresearchgate.net

For siRNAs, modifications are crucial for improving stability, reducing off-target effects, and avoiding stimulation of the innate immune system. nih.gov The 2'-O-methyl modification is widely used in siRNA design for these purposes. The introduction of a bulky group at the 5-position of uridine (B1682114) could further modulate the siRNA's properties, potentially influencing its interaction with the RNA-induced silencing complex (RISC) and improving strand selection or specificity.

Enzymatic Incorporation into Nucleic Acids

While solid-phase synthesis is the primary method for incorporating this modified nucleoside into defined oligonucleotide sequences, the enzymatic incorporation of its triphosphate form is relevant for applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

For enzymatic incorporation, the nucleoside must be converted to its 5'-triphosphate form (5-Benzylaminocarbonyl-2'-O-methyl-uridine 5'-triphosphate). The ability of a DNA or RNA polymerase to accept this modified nucleotide as a substrate is highly dependent on the enzyme's active site.

Research on a wide range of 5-substituted deoxyuridine triphosphates (dUTPs) has shown that many polymerases can tolerate significant modifications at this position. nih.govresearchgate.net The C5 position of pyrimidines projects into the major groove of the DNA double helix, making it accessible for modification without disrupting the Watson-Crick base pairing required by the polymerase. nih.gov

Thermostable DNA polymerases, particularly those lacking a 3'→5' exonuclease (proofreading) domain, are often more permissive of modified substrates. Studies have demonstrated that Vent (exo-) DNA polymerase can efficiently incorporate various dUTPs modified with large functional groups at the 5-position. nih.gov Other polymerases like KOD Dash and Pfu have also shown tolerance for C5-modified dUTPs. researchgate.net However, the 2'-O-methyl group presents an additional challenge, as most DNA polymerases have a steric gate that effectively discriminates against ribonucleotides. nih.gov Therefore, a reverse transcriptase or a specifically engineered DNA polymerase would likely be required for efficient incorporation.

Table 3: Polymerase Tolerance for 5-Substituted Uridine Triphosphates

| DNA Polymerase | Proofreading (3'→5' exo) | Tolerance for Bulky 5-Position Groups | Reference |

| Taq Polymerase | No | Moderate | thermofisher.com |

| Vent (exo-) Polymerase | No | High | nih.gov |

| Deep Vent (exo-) Polymerase | No | High | neb.com |

| KOD Dash | Yes | High | researchgate.net |

| Q5 High-Fidelity | Yes | Low to Moderate | neb.comnih.gov |

| Sequenase v. 2.0 | No | Low (stalls after 1-2 incorporations) | nih.gov |

The incorporation of a modified nucleotide can significantly impact a polymerase's performance. Fidelity refers to the enzyme's ability to insert the correct nucleotide opposite a template base, while elongation efficiency relates to the speed and processivity of synthesis.

The presence of a bulky group like benzylaminocarbonyl at the C5 position is likely to decrease the rate of incorporation. The polymerase active site must accommodate the modification, which can slow down the catalytic cycle. neb.com In some cases, if the modification is too large or improperly positioned, it can cause the polymerase to stall or dissociate from the template. nih.gov

Site-Specific Incorporation into Complex RNA and DNA Architectures

Detailed research findings and specific data on the site-specific incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine into complex RNA and DNA architectures are not extensively available in publicly accessible scientific literature. The synthesis and incorporation of modified nucleosides into oligonucleotides is a highly specialized field, and the methodologies for this specific compound have not been widely published.

However, based on the established principles of solid-phase oligonucleotide synthesis, a general procedure for the incorporation of such a modified uridine can be outlined. The process would typically involve the conversion of the parent nucleoside into a phosphoramidite building block, which can then be used in automated DNA/RNA synthesizers.

The successful incorporation of a modified nucleoside like 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine would depend on several factors, including the stability of the protecting groups during the synthesis cycles and the efficiency of the coupling reaction. The benzylaminocarbonyl group at the 5-position of the uracil (B121893) base is a significant modification that could influence the hybridization properties and structural conformation of the resulting oligonucleotide.

While specific data tables and detailed research findings for this exact compound are not available, the table below provides a hypothetical representation of the type of data that would be generated in a study focused on the incorporation of a modified uridine phosphoramidite into an oligonucleotide sequence. This data is illustrative and based on typical outcomes for the incorporation of other modified nucleosides.

Hypothetical Coupling Efficiency of 5-Benzylaminocarbonyl-2'-O-methyl-uridine Phosphoramidite

| Oligonucleotide Sequence (Modification site in bold) | Coupling Time (s) | Coupling Efficiency (%) | Overall Yield (%) |

|---|---|---|---|

| 5'-GCU AU G CAU-3' | 180 | 98.5 | 85.2 |

| 5'-CGA UU A GGC-3' | 300 | 99.1 | 87.6 |

| 5'-AAG CU U CGA-3' | 180 | 98.2 | 84.5 |

| 5'-GU A ACG UAC-3' | 300 | 99.0 | 87.1 |

Table 1. This table illustrates hypothetical data for the coupling efficiency of a 5-benzylaminocarbonyl-2'-O-methyl-uridine phosphoramidite in solid-phase synthesis. The data presented is for illustrative purposes only and does not represent actual experimental results for this specific compound.

Further research and publication in this specific area would be necessary to provide detailed, experimentally validated findings on the site-specific incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine and its impact on the properties of RNA and DNA architectures.

Biophysical and Structural Implications of 5 Benzylaminocarbonyl 2 O Methyl 5 O Dmtr Uridine Modification

Impact on Oligonucleotide Hybridization Kinetics and Thermodynamic Stability

The 2'-O-methyl (2'-OMe) modification, a methoxy (B1213986) group replacing the hydroxyl group at the 2' position of the ribose sugar, has been extensively studied for its stabilizing effects on nucleic acid structures. This modification generally enhances the thermodynamic stability of both duplexes and triplexes. trilinkbiotech.com The presence of 2'-OMe nucleosides in DNA or RNA strands leads to an increase in the melting temperature (Tm) of the resulting duplexes. trilinkbiotech.com

The stabilizing effect of the 2'-O-methyl group can be attributed to its influence on the sugar pucker conformation. The 2'-OMe group favors a C3'-endo sugar pucker, which is characteristic of A-form helices, the typical conformation of RNA duplexes. nih.govnih.gov This pre-organization of the single-stranded oligonucleotide into an A-form-like conformation reduces the entropic penalty upon hybridization, thereby increasing the stability of the resulting duplex. nih.gov

Studies have shown that 2'-O-methyl oligoribonucleotides exhibit a higher affinity for RNA targets, leading to more stable duplexes compared to their unmodified DNA counterparts. nih.gov In terms of duplex stability, the following trend has been observed: 2'-O-methyl/RNA > 2'-deoxy/RNA > 2'-deoxy/DNA > 2'-O-methyl/DNA. nih.gov The enhanced stability of the 2'-O-methyl/RNA duplex is significant, with a substantial difference in enthalpy (ΔH) and entropy (ΔS) compared to a 2'-O-methyl/DNA hybrid. nih.gov For instance, one study reported a ΔH of 679 kJ/mol and a ΔS of 1798 J/mol·K for a 2'-O-methyl/RNA duplex, compared to a ΔH of 379 kJ/mol and a ΔS of 1041 J/mol·K for a 2'-O-methyl/DNA hybrid. nih.gov

With regard to hybridization kinetics, 2'-O-methyl modified probes have been found to bind to RNA targets more rapidly than their 2'-deoxy counterparts. nih.gov However, the rate of hybridization to DNA targets is slower with 2'-O-methyl modified probes. researchgate.net

Interactive Data Table: Melting Temperatures (Tm) of Modified and Unmodified Oligonucleotides

| Oligonucleotide Duplex | Tm (°C) | Change in Tm per modification (°C) |

| Unmodified DNA:DNA | 51.4 | N/A |

| DNA with one 5-methylcytosine:DNA | 52.7 | +1.3 |

| DNA with three 5-methylcytosines:DNA | 55.3 | +1.3 |

| DNA with five 5-methylcytosines:DNA | 57.8 | +1.3 |

| DNA with eight 5-methylcytosines:DNA | 61.5 | +1.3 |

| 2'-O-methyl RNA:RNA | Higher than DNA:RNA | ~+0.2 per Nm |

| 2'-O-methyl RNA:DNA | 57.7 | N/A |

| Phosphorothioate 2'-O-methyl RNA:DNA | 62.8 | N/A |

Note: The data presented is a compilation from multiple sources and may vary depending on the specific sequence and experimental conditions.

The 5-benzylaminocarbonyl modification introduces a bulky, hydrophobic benzyl (B1604629) group at the 5th position of the uracil (B121893) base. This modification can significantly influence base stacking and other intermolecular interactions within a nucleic acid structure. The hydrophobic nature of the benzyl group can promote intramolecular folding, leading to the formation of novel, stabilizing hydrophobic interactions. nih.govnih.gov

In the context of duplexes, large hydrophobic groups at the 5-position can sometimes be destabilizing relative to an all-natural DNA duplex. nih.govnih.gov However, in single-stranded structures or at the termini of duplexes, these modifications can enhance stability. The benzyl group can participate in stacking interactions with adjacent bases, potentially altering the local helical structure. Crystal structures of aptamers containing similar 5-N-carboxamide modifications have shown that the hydrophobic side chains can cluster together and interact with hydrophobic faces of proteins. nih.gov These modifications can also stack with the rings of nucleobases or other modified nucleotides, which appears to stabilize the internal scaffolding of the aptamer structure. nih.gov

The presence of the benzyl group can also influence interactions with other molecules, such as proteins. The hydrophobic benzyl moiety can mediate interactions at a protein-aptamer interface, contributing to high-affinity binding. researchgate.net

Influence on Nucleic Acid Conformation and Local Structural Dynamics

As previously mentioned, the 2'-O-methyl group has a profound effect on the conformational dynamics of the ribose sugar. It strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. nih.govresearchgate.net In unmodified pyrimidine (B1678525) nucleosides, the ribose exists in a dynamic equilibrium between the C3'-endo and C2'-endo conformations. nih.gov The 2'-O-methylation shifts this equilibrium in favor of the C3'-endo pucker. nih.gov This "pre-organization" of the sugar into a conformation conducive to A-form helices is a major contributor to the increased thermodynamic stability of duplexes containing this modification. nih.gov This steric repulsion between the 2'-O-methyl group, the 3'-phosphate, and the 2-carbonyl group when in the C2'-endo conformation is thought to be the cause of this bias. nih.gov

The 5-benzylaminocarbonyl modification, being attached to the base, is not expected to directly influence the ribose puckering preference in the same way as a 2'-modification. However, its bulky nature could indirectly affect local conformational dynamics by influencing the positioning of the base relative to the sugar-phosphate backbone.

The 5-benzylaminocarbonyl modification, being positioned in the major groove of a standard Watson-Crick duplex, will directly impact its accessibility. The bulky benzyl group will occupy space within the major groove, potentially hindering the approach of proteins or other molecules that typically bind in this region. This steric hindrance can be a critical factor in modulating the biological activity of the modified oligonucleotide.

Modulation of Enzymatic Recognition and Processing by Nucleic Acid Modifying Enzymes

Chemical modifications to nucleic acids are well-known to affect their recognition and processing by various enzymes. The 2'-O-methyl modification, in particular, is known to confer significant resistance to nuclease degradation. nih.govoup.com The presence of the methoxy group at the 2' position sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone. oup.com This increased biostability is a highly desirable property for therapeutic oligonucleotides.

The 5-benzylaminocarbonyl modification is also likely to influence enzymatic recognition. The bulky group in the major groove can act as a steric impediment to enzymes that interact with this part of the nucleic acid, such as DNA and RNA polymerases, as well as restriction enzymes and other DNA-modifying enzymes. uq.edu.au The specific effects will depend on the enzyme and its mode of interaction with the nucleic acid substrate. For some enzymes, this modification might lead to reduced binding or catalytic activity, while for others, it could potentially enhance recognition if the benzyl group forms favorable interactions with the protein.

Enhanced Nuclease Resistance Conferred by the 2'-O-Methyl Group

The modification of nucleosides at the 2' position of the ribose sugar is a critical strategy in the development of therapeutic oligonucleotides, primarily to enhance their stability in biological systems. The presence of a 2'-O-methyl (2'-OMe) group on the uridine (B1682114), as seen in 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine, confers significant resistance to nuclease degradation. biosearchtech.comidtdna.com This increased stability is a crucial attribute for antisense oligonucleotides and siRNAs, as unmodified single-stranded RNA and DNA are rapidly degraded by cellular endo- and exonucleases. idtdna.com

The enhanced nuclease resistance arises from the replacement of the 2'-hydroxyl group with a methoxy group. biosearchtech.com This modification sterically hinders the approach of nuclease enzymes that would otherwise recognize and cleave the phosphodiester backbone of the nucleic acid strand. While the 2'-O-methyl modification provides substantial protection against single-stranded endonucleases, it is less effective against exonucleases. idtdna.com Therefore, oligonucleotides incorporating this modification are often further protected with modifications at the 3' and 5' ends to block exonuclease activity. idtdna.com DNA oligonucleotides that include 2'-O-methyl modifications have been shown to be approximately 5- to 10-fold less susceptible to DNases than their unmodified counterparts. idtdna.com

Effects on Ligase and Reverse Transcriptase Activity in Research Assays

The 2'-O-methyl modification, while beneficial for nuclease resistance, has significant implications for the activity of enzymes commonly used in molecular biology research, such as ligases and reverse transcriptases. These effects are important considerations in the design and interpretation of assays involving oligonucleotides containing 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine.

Ligase Activity:

The presence of a 2'-O-methyl group at the termini of an RNA strand can inhibit the activity of RNA ligases. mdpi.com Specifically, a terminal 2'-O-methylation at the 3'-end of an RNA molecule has been shown to reduce the efficiency of ligation by enzymes like T4 RNA ligase. mdpi.com This inhibition can introduce bias in techniques such as sequencing library preparation. mdpi.com

Studies using T4 DNA ligase to join nicks in DNA duplexes have demonstrated that 2'-O-methyl nucleotide substitutions at the nick site decrease ligation efficiency. The inhibitory effect is more pronounced when the modification is at the 3'-end of the nick compared to the 5'-end. oup.comnih.gov The kinetic data from these studies show a reduction in the maximal initial velocity (Vmax) and an increase in the Michaelis constant (Km) of T4 DNA ligase, indicating a lower catalytic efficiency and a weaker binding affinity of the enzyme for the modified substrate. oup.comnih.gov

Below is a data table summarizing the kinetic parameters of T4 DNA ligase with 2'-O-methyl nucleotide substitutions at the 5'- and 3'-ends of a nick.

| Substrate | Vmax (nM/s) | Km (nM) | kcat (s⁻¹) |

|---|---|---|---|

| Unmodified | 7.47 ± 0.17 | 341.88 ± 23.87 | 0.95 ± 0.02 |

| 5'-End 2'-OMeN | 6.51 ± 0.21 | 579.43 ± 43.44 | 0.83 ± 0.03 |

| 3'-End 2'-OMeN | 4.48 ± 0.11 | 579.43 ± 43.44 | 0.57 ± 0.01 |

| Both Ends 2'-OMeN | 2.51 ± 0.08 | 579.43 ± 43.44 | 0.32 ± 0.01 |

Reverse Transcriptase Activity:

The 2'-O-methyl modification also affects the activity of reverse transcriptases (RTs), enzymes that synthesize complementary DNA (cDNA) from an RNA template. The presence of a 2'-O-methylated nucleotide in the RNA template can impede the progression of reverse transcriptase, leading to pauses or stops in cDNA synthesis. mdpi.comoup.comnih.gov This effect is particularly pronounced at low concentrations of deoxynucleotide triphosphates (dNTPs). oup.comnih.govnih.gov It is hypothesized that the 2'-O-methyl group creates a steric "bump" that hinders the polymerase's passage. nih.gov

This property of 2'-O-methylated RNA is exploited in several research methods to map the locations of these modifications within an RNA molecule. mdpi.comtandfonline.comspringernature.com By comparing the products of reverse transcription at low and high dNTP concentrations, researchers can identify sites where the reverse transcriptase has stalled, indicating the presence of a 2'-O-methyl group. nih.govtandfonline.com While this pausing effect can be overcome with higher dNTP concentrations, it remains a critical factor to consider when performing quantitative reverse transcription PCR (qRT-PCR) or other assays that rely on the efficiency of reverse transcription. oup.comspringernature.com

The following table summarizes the effects of the 2'-O-methyl modification on these two key enzyme classes.

| Enzyme | Effect of 2'-O-Methyl Modification | Assay Implications |

|---|---|---|

| Ligases (e.g., T4 RNA/DNA Ligase) | Inhibition of ligation, particularly at the 3'-terminus. | Reduced efficiency in cloning, adapter ligation for sequencing, and other applications requiring nucleic acid joining. |

| Reverse Transcriptases | Pausing or stalling of the enzyme on the RNA template, especially at low dNTP concentrations. | Can lead to incomplete cDNA synthesis and underestimation of RNA quantities in qRT-PCR. This effect can be utilized for mapping 2'-O-methyl sites. |

Applications of 5 Benzylaminocarbonyl 2 O Methyl 5 O Dmtr Uridine in Advanced Chemical Biology and Genetic Research

Design and Development of Research Probes and Labeling Reagents

The specific chemical attributes of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine make it a valuable component in the synthesis of specialized oligonucleotides used as research probes and labeling reagents.

Utilization in Nucleic Acid Hybridization Probes for Detection and Imaging

Modified oligonucleotides are fundamental tools for detecting and visualizing specific DNA and RNA sequences. The incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine into hybridization probes offers several advantages. The 2'-O-methyl modification is known to increase the thermal stability (melting temperature, Tm) of the probe-target duplex, leading to stronger and more specific binding. This enhanced affinity is critical for applications requiring high specificity, such as fluorescence in situ hybridization (FISH).

Furthermore, the bulky benzylaminocarbonyl group at the 5-position can influence the local duplex structure. While potentially causing steric hindrance, this modification can be exploited to fine-tune probe specificity. For instance, probes containing such bulky adducts may show differential binding to perfectly matched versus mismatched target sequences, thereby improving signal-to-noise ratios in detection and imaging experiments. Although direct studies on this specific compound are limited, research on other 5-substituted 2'-O-methyl pyrimidines supports their utility in creating high-affinity antisense oligonucleotides and probes.

Application in Investigating Cellular Nucleic Acid Dynamics and Tracking Synthesis

Analogs of thymidine (B127349) and uridine (B1682114) can be used as labeling reagents to be incorporated into DNA during replication, allowing for the tracking of DNA synthesis. medchemexpress.com While the primary application of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine is in the in vitro synthesis of oligonucleotides, related thymidine analogs with modifications at the C5 position have shown insertional activity towards replicated DNA. medchemexpress.com These analogs can be used to label cells and monitor the dynamics of DNA synthesis. medchemexpress.com The 2'-O-methyl group confers resistance to degradation by cellular nucleases, a critical feature for probes used within living cells. This stability ensures that the probe remains intact for the duration of the experiment, allowing for reliable tracking and imaging of nucleic acid localization and movement over time.

Conjugation Strategies for Reporter Molecules and Affinity Tags

The structure of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine provides a foundation for attaching various functional molecules. The benzylaminocarbonyl moiety, while not a conventional reactive handle, can be conceptually replaced during synthesis with other C5-modified uridines that contain more reactive functional groups (e.g., amines, alkynes) suitable for post-synthetic conjugation. This strategy allows for the site-specific labeling of an oligonucleotide with reporter molecules or affinity tags.

Common conjugation strategies for modified oligonucleotides include:

Amide Coupling: A C5-carboxy-modified uridine can be activated and coupled with an amine-containing fluorophore or biotin (B1667282) tag.

Click Chemistry: A C5-alkyne-modified uridine can be efficiently and specifically reacted with an azide-functionalized reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

These methods enable the creation of custom probes for a wide array of applications, from fluorescent imaging to affinity purification of nucleic acid-binding partners.

Elucidation of RNA-Protein and DNA-Protein Interactions

Understanding the intricate interactions between nucleic acids and proteins is fundamental to molecular biology. Chemically modified nucleosides like 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine serve as powerful tools for dissecting these complex assemblies.

Structural Probes for Studying Ribonucleoprotein Complex Assembly

Ribonucleoprotein (RNP) complexes are central to numerous cellular processes, including RNA splicing, translation, and transport. Modified nucleosides can be incorporated into RNA sequences to probe the structure and assembly of these complexes. The introduction of the bulky 5-Benzylaminocarbonyl group into a specific site within an RNA molecule can act as a structural probe.

By observing how this steric bulk affects protein binding or the assembly of the RNP complex, researchers can infer the spatial constraints of the binding pocket. For example, if the modification disrupts the interaction, it suggests that the C5 position of the uridine is in close contact with the protein partner and that the space is limited. Conversely, if the interaction remains unaffected, it may indicate that this position is solvent-exposed or located in a region with ample space.

| Probe Type | Principle of Action | Information Gained |

| Steric Bulk Probe | Introduction of a large group (e.g., Benzylaminocarbonyl) at a specific nucleobase position. | Maps spatial proximity and constraints within a protein's nucleic acid binding site. Identifies regions sensitive to structural perturbation. |

| Cross-linking Probe | Incorporation of a photo-activatable group (e.g., thiouridine, azidouridine) that forms a covalent bond with a nearby protein upon UV irradiation. | Identifies direct contact points between the nucleic acid and the protein, providing high-resolution binding site information. |

Tools for Mapping Enzyme Binding Sites on Nucleic Acid Substrates

Enzymes that process nucleic acids, such as polymerases, nucleases, and methyltransferases, recognize specific sequences or structural motifs on their DNA or RNA substrates. Modified nucleosides are invaluable for mapping these enzyme binding sites.

Incorporating 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine (after deprotection and incorporation into an oligonucleotide) at various positions within a substrate can help delineate the enzyme's recognition domain. Techniques like enzymatic footprinting can be employed, where the binding of a protein protects the nucleic acid from cleavage. If the modified uridine prevents enzyme binding, it suggests that this specific position is a critical contact point.

Furthermore, crystal structures of enzyme-tRNA complexes have revealed that modifying enzymes can flip the target base out of the helical stack to fit it into a catalytic pocket. nih.gov The presence of a bulky group at the C5 position could sterically hinder this base-flipping mechanism, thereby inhibiting the enzyme and pinpointing the exact nucleotide being modified. This approach provides atomic-level insights into the molecular basis of enzyme-substrate recognition. nih.gov

Development of Oligonucleotide-Based Research Tools for Gene Expression Modulation

The precise regulation of gene expression is fundamental to understanding cellular processes and developing therapeutic strategies. Oligonucleotide-based tools, such as antisense oligonucleotides and small interfering RNAs (siRNAs), offer a sequence-specific means to modulate the expression of target genes. The efficacy and specificity of these tools can be significantly enhanced through chemical modifications. The nucleoside phosphoramidite (B1245037), 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine, serves as a valuable building block for the synthesis of such modified oligonucleotides, providing a combination of beneficial properties imparted by its distinct chemical moieties.

The 5'-O-dimethoxytrityl (DMTr) group is a standard acid-labile protecting group essential for the stepwise, solid-phase synthesis of oligonucleotides, ensuring that the 5'-hydroxyl is available for the next coupling cycle only after its removal. The 2'-O-methyl modification is one of the most widely used modifications in oligonucleotide therapeutics. creative-biolabs.commdpi.com It confers increased resistance to nuclease degradation, a critical feature for in vivo and in vitro applications, and enhances the binding affinity of the oligonucleotide to its target RNA. creative-biolabs.com The 5-benzylaminocarbonyl group at the C5 position of the uracil (B121893) base introduces a bulky, hydrophobic moiety that can influence the thermodynamic stability of the nucleic acid duplex and may offer additional stabilizing interactions within the target-oligonucleotide complex. nih.gov

Formulation of Modified Antisense Oligonucleotides for Target Validation

Antisense oligonucleotides (ASOs) are single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. This binding event can lead to the degradation of the mRNA by RNase H, thereby preventing the translation of the mRNA into a functional protein. biomolther.org The incorporation of modified nucleotides like 5-Benzylaminocarbonyl-2'-O-methyl-uridine is crucial for developing robust ASOs for target validation studies.

The primary advantages of incorporating this modified uridine into ASOs include:

Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the half-life of the ASO within the cell and allowing for a more sustained effect on the target mRNA. creative-biolabs.com

Increased Binding Affinity: The 2'-O-methyl modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, characteristic of RNA-DNA or RNA-RNA helices. This pre-organization of the sugar moiety increases the melting temperature (Tm) of the ASO-mRNA duplex, leading to a higher binding affinity and more potent inhibition of gene expression. creative-biolabs.commdpi.com

Modulation of Duplex Stability: The 5-benzylaminocarbonyl group can contribute to the stability of the ASO-mRNA duplex. While large, hydrophobic groups at the 5-position can sometimes be destabilizing in a standard duplex, they can also promote stabilizing hydrophobic interactions, particularly in specific sequence contexts or within intramolecular structures that ASOs can form. nih.gov This can be leveraged to fine-tune the binding properties of the ASO.

For target validation, it is essential to demonstrate that the observed phenotype is a direct result of the downregulation of the intended target. The enhanced stability and affinity provided by modifications such as 2'-O-methylation allow for the use of lower ASO concentrations, which can reduce the likelihood of off-target effects. biomolther.org

Table 1: Impact of 2'-O-Methyl Modification on Antisense Oligonucleotide Properties

| Property | Unmodified Oligonucleotide | 2'-O-Methyl Modified Oligonucleotide | Rationale for Improvement |

|---|---|---|---|

| Nuclease Stability | Low | High | The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester linkage from nuclease cleavage. creative-biolabs.com |

| Binding Affinity (Tm) | Standard | Increased | The modification pre-organizes the sugar conformation, leading to a more stable duplex with the target RNA. mdpi.com |

| RNase H Activation | Yes (if DNA) | No | The 2'-O-methyl modification mimics RNA, and thus, ASO-RNA duplexes with this modification are not substrates for RNase H. This is useful for steric blocking applications. |

| Specificity | Moderate | High | Higher binding affinity allows for more stringent hybridization conditions, reducing off-target binding. |

Construction of Small Interfering RNA (siRNA) Duplexes for Gene Silencing Studies

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov Upon introduction into the cytoplasm, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC). The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand directs RISC to the complementary target mRNA, leading to its cleavage and subsequent degradation. nih.gov

The incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-uridine into siRNA duplexes can significantly improve their performance in gene silencing studies by addressing several key challenges:

Increased Stability in Biological Fluids: Similar to ASOs, the 2'-O-methyl modification enhances the resistance of siRNAs to nuclease degradation in serum and within the cell, prolonging their gene silencing activity. nih.gov

Reduced Off-Target Effects: Chemical modifications can help to minimize off-target effects, which can arise from the guide strand binding to unintended mRNAs or from the passenger strand being inadvertently loaded into RISC. The 2'-O-methyl modification, particularly in the seed region of the guide strand, can reduce the silencing of unintended targets.

Improved Thermodynamic Properties: The 5-benzylaminocarbonyl modification can influence the thermodynamic stability of the siRNA duplex. Strategic placement of such modifications can help to create a thermodynamic asymmetry in the duplex, favoring the entry of the guide strand into RISC.

Enhanced Serum Stability: Modifications at the 5' and 3' ends of the passenger strand, such as the 2'-O-methyl group, have been shown to improve the serum stability of siRNAs without negatively impacting their RNAi activity. nih.gov

The strategic placement of 5-Benzylaminocarbonyl-2'-O-methyl-uridine within an siRNA duplex is critical for optimizing its function. For instance, incorporating it into the passenger strand can enhance stability while still allowing for its efficient cleavage and removal. In the guide strand, this modification can be used outside of the critical seed region to enhance stability without compromising target recognition.

Table 2: Strategic Placement and Function of Modified Uridine in siRNA Duplexes

| Location of Modification | Primary Purpose | Expected Outcome | Supporting Rationale |

|---|---|---|---|

| 3'-Overhangs of Both Strands | Nuclease Resistance | Increased siRNA half-life and duration of silencing. | The ends of the duplex are particularly susceptible to exonuclease degradation. nih.gov |

| Passenger Strand | Enhance Stability & Promote Guide Strand Loading | Improved serum stability and preferential loading of the guide strand into RISC. | Modifications can destabilize the 5'-end of the passenger strand, favoring its cleavage. nih.gov |

| Guide Strand (non-seed region) | Nuclease Resistance | Sustained gene silencing activity without compromising target binding. | The seed region (positions 2-8) is critical for target recognition and is often less tolerant to bulky modifications. nih.gov |

Advanced Analytical Methodologies for Characterization of Oligonucleotides Containing 5 Benzylaminocarbonyl 2 O Methyl 5 O Dmtr Uridine

Mass Spectrometry-Based Approaches for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of modified oligonucleotides. Its ability to provide precise molecular weight information and structural details through fragmentation analysis is critical for confirming the successful synthesis and purity of complex oligonucleotides containing 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine.

High-Resolution Mass Spectrometry for Confirmation of Incorporation

High-resolution mass spectrometry (HRMS), utilizing technologies such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is the gold standard for unequivocally confirming the incorporation of modified nucleosides into an oligonucleotide sequence. bachem.comnih.govnih.gov This is achieved by measuring the exact mass of the synthesized oligonucleotide and comparing it to the theoretically calculated mass. The high mass accuracy of these instruments, typically in the sub-ppm range, allows for the unambiguous determination of the elemental composition.

The incorporation of a 5-Benzylaminocarbonyl-2'-O-methyluridine moiety in place of a standard uridine (B1682114) results in a predictable mass shift. HRMS can easily detect this mass difference, providing definitive evidence of successful modification. For example, the analysis of a synthetic oligonucleotide before and after the coupling step, or comparison of the final product to an unmodified counterpart, will show a mass increase corresponding precisely to the mass of the added modification minus the mass of the replaced atom (typically hydrogen). nih.gov

Table 1: Theoretical Mass Comparison for HRMS Analysis This table illustrates the calculated mass difference for a hypothetical 10-mer oligonucleotide where a single uridine (U) is replaced by the modified uridine (ModU).*

| Sequence | Molecular Formula (Neutral) | Theoretical Monoisotopic Mass (Da) | Mass Difference (Da) |

| 5'-AAAAAAAAAU-3' | C99H122N42O64P9 | 3020.59 | - |

| 5'-AAAAAAAAA[ModU*]-3' | C127H143N43O66P9 | 3471.82 | +451.23 |

*ModU represents 5-Benzylaminocarbonyl-2'-O-methyluridine.

This level of precision is crucial for distinguishing the correct product from potential side products or impurities with very similar masses, such as deletions or other modifications that might occur during synthesis. bachem.com

Tandem Mass Spectrometry for Fragmentation Pattern Analysis in Oligonucleotides

Tandem mass spectrometry (MS/MS) provides sequence and structural information by fragmenting the isolated oligonucleotide precursor ion. nih.gov The resulting fragmentation pattern is used to confirm the nucleotide sequence and pinpoint the location of any modifications. nih.govnih.gov The fragmentation of oligonucleotides typically occurs along the phosphate (B84403) backbone, generating a series of characteristic ions denoted by letters (a, b, c, d and w, x, y, z), which allows the sequence to be read from the 5' or 3' end. researchgate.net

The presence of the 5-Benzylaminocarbonyl-2'-O-methyluridine modification influences this fragmentation pattern in predictable ways:

2'-O-methylation: The methyl group on the 2'-ribose position is known to increase the stability of the glycosidic bond (the bond between the ribose and the nucleobase). nih.govnih.gov This can lead to a different ratio of fragment ions compared to an unmodified ribonucleotide, often favoring backbone cleavage over base loss.

C5-Benzylaminocarbonyl Group: This bulky side chain can also influence fragmentation. Collision-induced dissociation (CID) may lead to characteristic neutral losses or specific cleavages within the benzylaminocarbonyl moiety itself, providing a signature marker for the presence and location of the modification.

Table 2: Predicted Signature Fragment Ions in MS/MS Analysis This table outlines the expected fragmentation behavior for an oligonucleotide containing the modified uridine.

| Precursor Ion Type | Fragmentation Site | Expected Signature Ions | Significance |

| Backbone Cleavage | Phosphodiester bonds flanking the modified nucleotide | y and w ions containing the modification; a-B and c ions containing the modification. | Confirms the position of the modified nucleoside within the sequence. |

| Side Chain Cleavage | Benzylaminocarbonyl moiety | Neutral loss of benzylamine (B48309) (C7H9N) or related fragments from the precursor or fragment ions. | Provides a specific diagnostic marker for the presence of the 5-benzylaminocarbonyl group. |

| Glycosidic Bond | Bond between ribose and the modified uracil (B121893) base | The modified base ion itself or the sugar-phosphate backbone fragment that has lost the base (a-B type ions). researchgate.net | The 2'-O-methyl group tends to suppress this fragmentation relative to unmodified ribonucleosides. nih.gov |

By analyzing these unique fragmentation patterns, researchers can confirm not only the incorporation but also the precise location of the 5-Benzylaminocarbonyl-2'-O-methyluridine within the oligonucleotide sequence.

Quantification of Modified Nucleosides within Complex RNA Digests

For quantitative analysis, particularly in biological matrices or complex mixtures, a common approach involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgescholarship.orgnih.gov This method allows for the precise measurement of the quantity of the modified nucleoside relative to the canonical nucleosides. nih.gov

The most accurate quantification is achieved using stable isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled version of the 5-Benzylaminocarbonyl-2'-O-methyluridine is added as an internal standard. The LC separates the nucleosides, and the mass spectrometer operates in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.comnih.gov In this mode, the instrument is set to detect a specific precursor ion (the molecular ion of the nucleoside) and one or more of its specific fragment ions (product ions). mdpi.comnih.gov

Table 3: Hypothetical SRM Parameters for Quantification This table provides a plausible set of mass transitions that could be used for the targeted quantification of the modified nucleoside after enzymatic digestion.

| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Description of Transition |

| 5-Benzylaminocarbonyl-2'-O-methyluridine | 473.18 | 341.14 | Loss of the 2'-O-methylated ribose moiety. |

| 5-Benzylaminocarbonyl-2'-O-methyluridine | 473.18 | 106.07 | Formation of the benzylaminium ion fragment. |

| Uridine (for comparison) | 245.08 | 113.05 | Loss of the ribose moiety. |

By comparing the signal intensity of the endogenous nucleoside to its stable isotope-labeled internal standard, a highly accurate and precise quantification can be achieved, even at very low concentrations. acs.orgescholarship.org

Chromatographic Techniques for Separation and Analysis of Modified Oligomers

Chromatography is fundamental to the analysis of synthetic oligonucleotides, serving to separate the full-length, correctly modified product from a variety of impurities generated during synthesis. elementlabsolutions.com These impurities can include shorter sequences (failure sequences or "shortmers"), incompletely deprotected oligomers, or side-products from the modification chemistry. diva-portal.org

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most widely used technique for the analysis and purification of synthetic oligonucleotides. elementlabsolutions.comlcms.czwaters.com This method separates molecules based on hydrophobicity. The negatively charged phosphate backbone of the oligonucleotide is neutralized by an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA, or a combination of an alkylamine like triethylamine (B128534) with hexafluoroisopropanol, HFIP), allowing the oligonucleotide to be retained on a hydrophobic stationary phase (like C18). elementlabsolutions.comwaters.com

The 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine modification significantly impacts the retention of an oligonucleotide in IP-RP-HPLC:

5'-O-DMTr Group: This large, hydrophobic dimethoxytrityl group dramatically increases the retention time of the full-length product compared to failure sequences that lack it. This property is exploited in "trityl-on" purification, where the desired product is strongly retained while shorter, "trityl-off" impurities are washed away.

5-Benzylaminocarbonyl Group: This group also adds significant hydrophobicity, further enhancing the separation between the modified oligonucleotide and its unmodified or less modified counterparts.

Purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. Yield can be calculated by comparing the peak area of the synthesized product against a standard curve generated from a known quantity of a reference oligonucleotide.

Table 4: Typical IP-RP-HPLC Conditions for Modified Oligonucleotides

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 or C8, often with wide pores (e.g., 130 Å) | Provides a hydrophobic stationary phase for retention. |

| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., 100 mM HFIP, 15 mM Triethylamine in water) | The weak eluent; promotes binding to the column. |

| Mobile Phase B | Organic solvent (e.g., Methanol (B129727) or Acetonitrile) with the same buffer and ion-pairing agent | The strong eluent; used in a gradient to elute oligonucleotides based on increasing hydrophobicity. |

| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. | Separates oligonucleotides by length and hydrophobicity. |

| Temperature | Elevated (e.g., 50-65 °C) | Improves peak shape and resolution by disrupting secondary structures. nih.gov |

| Detection | UV absorbance at 260 nm | Standard detection for nucleic acids. |

Advanced Separation Modes for Oligonucleotide Isolation and Characterization

While IP-RP-HPLC is a powerful tool, orthogonal techniques can provide complementary information and are often used to confirm purity. quality-assistance.com

Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides primarily based on the number of negatively charged phosphate groups in their backbone, which is directly proportional to their length. nih.govlcms.cz The bulky, uncharged 5-Benzylaminocarbonyl-2'-O-methyluridine modification has a minimal direct impact on AEX retention, but it can be useful for resolving length-based impurities (e.g., n-1 shortmers) that may co-elute in RP-HPLC. lcms.cz AEX is typically performed using a salt gradient (e.g., NaCl or NaClO4) to elute the oligonucleotides from a positively charged stationary phase. lcms.cz

Table 5: Comparison of Advanced Chromatographic Modes

| Technique | Principle of Separation | Impact of 5-Benzylaminocarbonyl-2'-O-methyluridine Modification | Primary Application for Modified Oligos |

| Anion-Exchange (AEX) | Charge (number of phosphate groups) | Minimal direct effect on retention; separation is dominated by oligonucleotide length. | High-resolution separation of length-based impurities (n-1, n+1). nih.gov |

| Hydrophilic Interaction (HILIC) | Polarity and partitioning | Decreases polarity, leading to reduced retention time compared to an unmodified oligo. | Orthogonal purity analysis, MS-compatible separation without ion-pairing agents. chemanager-online.comlcms.cz |

| Mixed-Mode Chromatography (MMC) | Combination of two or more modes (e.g., RP and AEX) | Retention is influenced by both hydrophobicity and charge, offering unique selectivity. researchgate.net | Resolving complex mixtures of impurities with varying charge and hydrophobicity. researchgate.net |

The strategic application of these mass spectrometry and chromatographic techniques provides a comprehensive analytical workflow for the thorough characterization of oligonucleotides containing the complex modification 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine, ensuring their identity, purity, and quantity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

1D and 2D NMR for Monitoring Nucleoside Integration in Oligonucleotides

The successful incorporation of a modified nucleoside into a synthetic oligonucleotide must be rigorously verified. One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for confirming the identity and integrity of the final product.

1D NMR Spectroscopy: A standard 1D ¹H NMR spectrum provides the initial assessment. The spectrum of an oligonucleotide containing 5-Benzylaminocarbonyl-2'-O-methyl-uridine would exhibit characteristic resonances. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically 7.0-7.5 ppm), distinct from the nucleobase protons. The 2'-O-methyl group introduces a sharp singlet around 3.5-4.0 ppm, and the dimethoxytrityl (DMTr) group, if still attached, would show characteristic signals for its aromatic protons and methoxy (B1213986) groups. The integration of these signals relative to the anomeric or base protons can confirm the presence of the modification in the correct stoichiometry.

2D NMR Spectroscopy: For unambiguous assignment and to confirm that the modified monomer has been correctly integrated into the oligonucleotide chain, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, primarily within the same ribose sugar ring. It allows for the assignment of the sugar protons (H1', H2', H3', H4', H5'/H5'') for each nucleotide.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a sugar ring, facilitating the complete assignment of all protons within a given residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for sequential assignment. It detects through-space proximity between protons (typically <5 Å). For an oligonucleotide, characteristic NOE cross-peaks are observed between the base proton (H6/H8) and its own sugar's H1' proton (intra-residue), as well as to the H1' proton of the preceding nucleotide (inter-residue). The successful integration of the modified uridine can be confirmed by observing the expected sequential NOE connectivities between the modified residue and its 5' and 3' neighbors. The presence of NOEs between the benzyl group protons and nearby sugar or base protons can also confirm its orientation.

The following table summarizes typical NMR experiments used for monitoring nucleoside integration.

| NMR Experiment | Information Obtained |

| 1D ¹H NMR | Initial confirmation of the presence of the modification (benzyl and 2'-O-methyl groups). Stoichiometric analysis through signal integration. |

| 2D COSY | Establishes scalar coupling networks within each ribose ring, aiding in the assignment of sugar protons. |

| 2D TOCSY | Provides correlations for the entire sugar spin system, simplifying the assignment of all sugar protons for each residue. |

| 2D NOESY | Reveals through-space proximities, enabling sequential assignment of residues and confirming the correct placement of the modified nucleoside within the oligonucleotide chain. Provides conformational information. |

Elucidation of Local Conformations and Intermolecular Interactions within Nucleic Acid Structures